N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1234904-89-2
VCID: VC4422236
InChI: InChI=1S/C20H22N2O2S/c23-20(19-11-17-3-1-2-4-18(17)24-19)21-12-15-5-8-22(9-6-15)13-16-7-10-25-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,21,23)
SMILES: C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.47

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

CAS No.: 1234904-89-2

Cat. No.: VC4422236

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide - 1234904-89-2

Specification

CAS No. 1234904-89-2
Molecular Formula C20H22N2O2S
Molecular Weight 354.47
IUPAC Name N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H22N2O2S/c23-20(19-11-17-3-1-2-4-18(17)24-19)21-12-15-5-8-22(9-6-15)13-16-7-10-25-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,21,23)
Standard InChI Key XTHIOZYBCAWSQJ-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule consists of three primary components:

  • Benzofuran-2-carboxamide: A bicyclic aromatic system comprising fused benzene and furan rings, with a carboxamide substituent at the 2-position. This moiety is frequently observed in anticancer and anti-inflammatory agents due to its planar structure and hydrogen-bonding capacity .

  • Piperidin-4-ylmethyl bridge: A six-membered saturated nitrogen-containing ring connected via a methylene group to the benzofuran carboxamide. Piperidine derivatives are prevalent in central nervous system (CNS) therapeutics, often influencing dopamine and serotonin receptors .

  • Thiophen-3-ylmethyl substituent: A five-membered sulfur-containing heterocycle attached to the piperidine nitrogen. Thiophene derivatives are known for their role in modulating cytochrome P450 enzymes and antimicrobial activity .

Spectroscopic and Computational Data

  • IUPAC Name: NN-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide .

  • SMILES: C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 .

  • InChIKey: XTHIOZYBCAWSQJ-UHFFFAOYSA-N .

  • X-ray Crystallography: While no crystal structure is available for this specific compound, analogous piperidine-thiophene hybrids exhibit chair conformations in piperidine rings and planar thiophene orientations .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_2\text{S}
Molecular Weight354.5 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, furan O, thiophene S)
Topological Polar Surface Area78.9 Ų
LogP (Predicted)3.2

Synthetic Routes and Chemical Reactivity

Stability and Reactivity

  • Acid/Base Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled storage.

  • Oxidative Stability: The thiophene sulfur is susceptible to oxidation, forming sulfoxide or sulfone derivatives over time .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Compounds

CompoundTargetActivity (IC50_{50}/MIC)Key Structural Features
Ethylenediamine-piperidine inhibitorFarnesyltransferase79 nMZinc-coordinating imidazole
5-Nitrothiophene-pyrazolineM. tuberculosis5.71 μMNitro group for redox activation
NN-BenzylpiperidineAcetylcholinesterase0.8 μMHydrophobic benzyl substitution

Key Observations:

  • The thiophen-3-ylmethyl group may enhance lipophilicity compared to phenyl analogs, potentially improving blood-brain barrier penetration.

  • The benzofuran carboxamide could replace nitro groups in prodrug designs, reducing mutagenicity risks .

Future Research Directions

  • Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Target Identification: Screen against kinase libraries and microbial proteases to identify primary targets.

  • Pharmacokinetic Studies: Assess oral bioavailability and plasma protein binding using in vitro models.

  • Toxicogenomics: Evaluate genotoxicity via Ames test and micronucleus assay.

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